3-(4-bromophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
Description
This compound belongs to the triazolopurine-dione class, characterized by a fused triazolo-purine core with a dione moiety. Its structure includes a 4-bromophenyl group at position 3 and an isobutyl substituent at position 8. The bromophenyl group introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity in biological targets. The isobutyl chain at position 9 likely influences solubility and pharmacokinetic properties.
Properties
IUPAC Name |
8-(4-bromophenyl)-1-methyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O2/c1-9(2)8-23-12-14(25)19-17(26)22(3)15(12)24-13(20-21-16(23)24)10-4-6-11(18)7-5-10/h4-7,9H,8H2,1-3H3,(H,19,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGASPAOPMXBXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Purine-Dione Core
The synthesis begins with 2,6-dichloropurine (1), which undergoes selective substitution at the C6 position. Reacting (1) with hydrazine hydrate in methanol at 60°C yields 6-hydrazinyl-2-chloropurine (2) in 85% yield. Subsequent cyclization with triethyl orthoformate in acetic acid forms the triazolo[4,3-e]purine scaffold (3), with the dione moiety arising from hydrolysis under basic conditions.
Critical Parameters :
Introduction of the 4-Bromophenyl Group
The 3-position is functionalized via a palladium-catalyzed Suzuki-Miyaura coupling. Compound (3) reacts with 4-bromophenylboronic acid in a mixture of 1,4-dioxane and aqueous Na2CO3 (2:1) under inert atmosphere. Using Pd(PPh3)4 (5 mol%) at 80°C for 12 hours achieves 78% yield of 3-(4-bromophenyl)-triazolo[4,3-e]purine-dione (4).
Alternative Route :
Nucleophilic aromatic substitution with 4-bromobenzaldehyde in the presence of K2CO3 in acetonitrile affords the same product but with lower regioselectivity (62% yield).
Alkylation at the N9 Position
The isobutyl group is introduced via alkylation of the purine N9 nitrogen. Treating compound (4) with isobutyl bromide in dimethylformamide (DMF) at 60°C for 6 hours, using K2CO3 as a base, yields 9-isobutyl-3-(4-bromophenyl)-triazolo[4,3-e]purine-dione (5) in 70% yield.
Optimization Note :
Exceeding 60°C promotes side reactions at the triazole ring, reducing purity to <90%.
Methylation at the N5 Position
Selective methylation of the purine N5 position is achieved using methyl iodide in tetrahydrofuran (THF). Adding NaH (2 eq) at 0°C followed by gradual warming to room temperature yields 5-methyl-9-isobutyl-3-(4-bromophenyl)-triazolo[4,3-e]purine-dione (6) in 65% yield.
Spectroscopic Validation :
- 1H NMR (400 MHz, DMSO-d6): δ 1.12 (d, 6H, J = 6.8 Hz, isobutyl CH3), 3.45 (s, 3H, N5-CH3), 4.02 (m, 1H, isobutyl CH), 7.68–7.72 (d, 2H, J = 8.4 Hz, aromatic H), 7.89–7.93 (d, 2H, J = 8.4 Hz, aromatic H).
- 13C NMR : δ 22.1 (isobutyl CH3), 28.5 (N5-CH3), 155.6 (C=O), 131.2–138.4 (aromatic carbons).
Purification and Characterization
Recrystallization and Chromatography
Analytical Data Summary
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 278–280°C | Differential Scanning Calorimetry |
| HPLC Purity | 99.2% | C18 column, MeOH/H2O (70:30) |
| Yield (Overall) | 32% (4 steps) | Gravimetric Analysis |
Comparative Analysis of Synthetic Routes
| Method Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Suzuki Coupling | 78 | 98 | High regioselectivity |
| Nucleophilic Substitution | 62 | 85 | Lower catalyst cost |
| Alkylation | 70 | 95 | Minimal side products |
| Methylation | 65 | 97 | Selective for N5 position |
Mechanistic Insights and Challenges
- Cyclization Selectivity : The use of triethyl orthoformate directs cyclization to the [4,3-e] position over [3,4-e] isomers.
- Steric Hindrance : The isobutyl group at N9 necessitates prolonged reaction times to overcome steric effects during alkylation.
- Byproduct Formation : Residual hydrazine intermediates require rigorous washing with 10% acetic acid.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Amines in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Corresponding alcohols or amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
3-(4-bromophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, preventing phosphorylation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with four structurally related analogs, focusing on substituents, molecular properties, and biological activities:
Key Observations:
Halogen Effects: The target’s bromophenyl group (molecular weight: 412.25) confers higher molecular weight and lipophilicity compared to chloro- (377.80) and fluoro- (356.40) analogs. Bromine’s larger atomic radius may enhance van der Waals interactions in biological systems.
Substituent Position and Activity :
- The benzyl-substituted analog demonstrated efficacy as a GPR35 agonist, suggesting that bulky R9 groups (e.g., benzyl, isobutyl) may favor receptor binding.
Synthetic Routes :
- Cyclization using bromine and sodium carbonate is a common method for triazolo ring formation . Suzuki coupling, as seen in carbazole derivatives , might apply to aryl-substituted analogs.
Commercial Accessibility :
- Chlorophenyl and phenyl analogs are commercially available , while bromo- and fluoro-derivatives require specialized synthesis.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with halogenated intermediates. Key steps include:
- Halogenated Intermediate Preparation : Friedel-Crafts alkylation or coupling reactions to introduce the 4-bromophenyl group (e.g., using AlCl₃ as a catalyst) .
- Core Structure Assembly : Cyclization reactions under reflux with ionic liquids like [Bmim]Cl in water-ethanol mixtures to form the triazolo-purine-dione core .
- Purification : Crystallization from solvents like dioxane or ethanol to achieve >90% purity . Optimization Strategies :
-
Vary reaction time and temperature (e.g., 70–100°C for cyclization).
-
Use catalysts (e.g., Pd for cross-coupling) to enhance yields (60–85%) .
Table 1: Synthetic Route Comparison
Step Reaction Type Conditions Yield Reference 1 Friedel-Crafts Alkylation AlCl₃, CH₂Cl₂, 25°C, 12h 65% 2 Cyclization [Bmim]Cl, H₂O-EtOH, reflux 78% 3 Purification Crystallization (dioxane) 92%
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key Methods :
- ¹H/¹³C NMR : Identify substituents (e.g., δ 1.13 ppm for methyl groups, δ 7.25 ppm for aromatic protons) .
- IR Spectroscopy : Detect functional groups (e.g., C=O at 1651 cm⁻¹, C-Br at 550 cm⁻¹) .
- HPLC : Assess purity (>95% via C18 column, UV detection) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at 430.5 g/mol) .
Table 2: Spectroscopic Benchmarks
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| ¹H NMR (DMSO) | δ 3.86–3.89 (m, pyrazoline CH₂) | |
| IR (KBr) | 1167 cm⁻¹ (C=S stretch) | |
| HPLC | Retention time: 8.2 min |
Q. How is initial biological activity screening conducted for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
- Control Experiments : Compare with analogs lacking the 4-bromophenyl group to isolate substituent effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the 4-bromophenyl group’s role?
Methodology :
- Analog Synthesis : Replace bromine with Cl, F, or H to assess electronic effects .
- Biological Testing : Measure binding affinity (e.g., via SPR or ITC) and correlate with substituent Hammett parameters .
- Computational Modeling : DFT calculations to map electrostatic potential surfaces .
Example Finding :
Q. How to resolve contradictions in reported biological activities of similar compounds?
Strategies :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) .
- Meta-Analysis : Systematically compare datasets from multiple studies (e.g., IC₅₀ variability in cancer cell lines) .
- Advanced Analytics : Use LC-MS/MS to verify compound stability during assays .
Q. What experimental designs assess stability under physiological conditions?
- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC .
- Oxidative Stress Tests : Expose to H₂O₂ (1 mM) and analyze by ESR for radical formation .
- Plasma Stability : Incubate with human plasma; quantify intact compound using UPLC-QTOF .
Table 3: Stability Study Parameters
| Condition | Method | Key Result | Reference |
|---|---|---|---|
| PBS (pH 7.4) | HPLC | 85% remaining | |
| H₂O₂ (1 mM) | ESR | No radical formation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
